IR-251

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

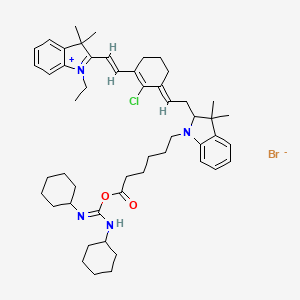

分子式 |

C51H70BrClN4O2 |

|---|---|

分子量 |

886.5 g/mol |

IUPAC 名称 |

(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate bromide |

InChI |

InChI=1S/C51H70ClN4O2.BrH/c1-6-55-43-29-17-15-27-41(43)50(2,3)45(55)34-32-37-21-20-22-38(48(37)52)33-35-46-51(4,5)42-28-16-18-30-44(42)56(46)36-19-9-14-31-47(57)58-49(53-39-23-10-7-11-24-39)54-40-25-12-8-13-26-40;/h15-18,27-30,32-34,39-40,46H,6-14,19-26,31,35-36H2,1-5H3,(H,53,54);1H/q+1;/p-1/b34-32+,38-33+; |

InChI 键 |

HOYKSTIKFRMFJO-RYLUSSPCSA-M |

手性 SMILES |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C(/C(=C/CC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)/CCC3)Cl.[Br-] |

规范 SMILES |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C(C(=CCC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)CCC3)Cl.[Br-] |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide to the IR-251 Fluorescent Probe: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The near-infrared (NIR) fluorescent probe IR-251 has emerged as a significant tool in cancer research, demonstrating both diagnostic and therapeutic potential. This multifunctional molecule selectively targets mitochondria within tumor cells, enabling real-time imaging and simultaneously inhibiting tumor proliferation and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with its key experimental protocols and quantitative data.

Discovery and Mechanism of Action

This compound was identified as a novel mitochondrion-targeting NIR fluorophore with potent anti-tumor properties.[1] Its mechanism of action is multifaceted, involving a cascade of events initiated by its accumulation in the mitochondria of cancer cells.

Mitochondrial Targeting: this compound is selectively taken up by tumor cells and localizes within the mitochondria. This targeting is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.

Induction of Oxidative Stress: Upon accumulation in the mitochondria, this compound inhibits the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This inhibition leads to an overproduction of Reactive Oxygen Species (ROS), inducing a state of high oxidative stress within the cancer cells.

Inhibition of the β-catenin Signaling Pathway: The excessive ROS generation subsequently suppresses the β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and metastasis in many cancers. By downregulating this pathway and its downstream protein targets related to the cell cycle and metastasis, this compound effectively halts tumor growth and spread.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in tumor cells.

Chemical and Spectroscopic Properties

This compound is a heptamethine cyanine dye. Its chemical structure is characterized by two indolenine rings linked by a seven-carbon polymethine chain.

| Property | Value |

| Chemical Formula | C₅₁H₇₀BrClN₄O₂ |

| Molecular Weight | 886.48 g/mol |

| Excitation Maximum (λex) | Data not available in published literature |

| Emission Maximum (λem) | Data not available in published literature |

| Molar Extinction Coefficient (ε) | Data not available in published literature |

| Fluorescence Quantum Yield (Φf) | Data not available in published literature |

Note: Specific quantitative spectroscopic data for this compound has not been made publicly available in the primary literature as of the last update. The values for similar heptamethine cyanine dyes typically fall in the near-infrared range (Excitation: ~750-800 nm, Emission: ~780-850 nm).

Synthesis of this compound

While the detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of heptamethine cyanine dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. Based on the structure of this compound, a plausible synthetic route would involve the reaction of a substituted indoleninium salt with a suitable seven-carbon chain precursor, followed by functionalization to introduce the targeting and effector moieties.

A general workflow for the synthesis of a similar cyanine dye is presented below.

General Synthetic Workflow

Caption: General workflow for the synthesis of a functionalized heptamethine cyanine dye.

Experimental Protocols

In Vitro Cell Imaging with this compound

This protocol describes the use of this compound for imaging mitochondria in live cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Confocal microscope with appropriate NIR laser lines and detectors

Procedure:

-

Seed the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration may need to be optimized but is typically in the low micromolar range.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Add fresh pre-warmed complete cell culture medium or PBS to the cells for imaging.

-

Image the cells using a confocal microscope. Use an excitation wavelength appropriate for NIR dyes (e.g., 780 nm laser) and collect the emission in the NIR range (e.g., 800-850 nm).

In Vivo Tumor Imaging with this compound

This protocol outlines the general procedure for using this compound for in vivo imaging of tumors in a mouse model.

Materials:

-

Tumor-bearing mouse model

-

This compound sterile solution for injection (e.g., dissolved in a biocompatible solvent like a mixture of DMSO and saline)

-

In vivo imaging system (IVIS) or similar instrument with NIR fluorescence capabilities

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the tumor-bearing mouse using a calibrated anesthesia system.

-

Acquire a pre-injection (baseline) fluorescence image of the mouse.

-

Administer the this compound solution to the mouse via an appropriate route (e.g., tail vein injection). The dosage will need to be optimized based on the probe's properties and the animal model.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Maintain the mouse under anesthesia during each imaging session.

-

Analyze the fluorescence intensity in the tumor region compared to other tissues to assess tumor targeting.

Data Presentation

As specific quantitative data for this compound is not available, the following table presents typical ranges for heptamethine cyanine dyes used in biomedical imaging for comparison.

| Parameter | Typical Range for Heptamethine Cyanine Dyes |

| Excitation Maximum (λex) | 750 - 800 nm |

| Emission Maximum (λem) | 780 - 850 nm |

| Molar Extinction Coefficient (ε) | 150,000 - 250,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 in aqueous media |

Conclusion

The this compound fluorescent probe represents a significant advancement in the field of theranostics. Its ability to specifically target cancer cell mitochondria, coupled with its dual functionality as an imaging agent and a therapeutic molecule, makes it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and cancer biology. Further research to fully elucidate its photophysical properties and optimize its synthesis is warranted.

References

An In-Depth Technical Guide to the Core Principles of Mitochondrial Targeting by Near-Infrared Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific probe designated "IR-251" is not prominently documented in publicly available scientific literature, this guide elucidates the core principles of mitochondrial targeting for near-infrared (NIR) fluorescent probes, a critical area in cellular biology and drug development. The mechanisms and protocols described herein are based on well-established strategies for designing and utilizing mitochondria-penetrating probes. For the purpose of this guide, we will refer to a representative NIR probe that embodies these principles.

The selective targeting of mitochondria is of paramount importance for studying cellular metabolism, oxidative stress, and apoptosis.[1][2] NIR probes offer significant advantages for live-cell imaging, including deeper tissue penetration and reduced autofluorescence.[3] The primary strategy for targeting these probes to the mitochondrial matrix is the exploitation of the significant negative mitochondrial membrane potential (ΔΨm).[4][5]

Core Principle: Electrophoretic Accumulation Driven by Mitochondrial Membrane Potential

The fundamental principle behind the mitochondrial targeting of many fluorescent probes is their cationic nature and lipophilicity.[2][4] The inner mitochondrial membrane maintains a substantial electrochemical gradient, with the matrix being approximately -150 to -180 mV negative with respect to the cytoplasm.[5] This strong negative potential acts as an electrophoretic driver for positively charged molecules.

A quintessential targeting moiety is the triphenylphosphonium (TPP) cation.[2][6] TPP is a lipophilic cation that can readily pass through cellular and mitochondrial membranes.[1] The positive charge on the phosphorus atom is delocalized over the three phenyl rings, which facilitates its passage through the lipid bilayers. Once inside the cell, the TPP-conjugated probe is drawn towards and accumulates in the mitochondrial matrix, following the Nernst equation, potentially reaching concentrations several hundred-fold higher than in the cytoplasm.[2]

This accumulation is directly dependent on the mitochondrial membrane potential. In healthy, respiring cells with a high ΔΨm, the probe's fluorescence will be concentrated in the mitochondria. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, the probe will fail to accumulate, providing a sensitive readout of mitochondrial health.[7]

Quantitative Data Presentation

The performance of a mitochondria-targeting NIR probe can be assessed by several quantitative parameters. The following tables summarize typical data for a representative TPP-conjugated NIR probe.

Table 1: Photophysical and Targeting Properties

| Parameter | Value | Description |

| Excitation Maximum (λex) | ~780 nm | The wavelength of light used to excite the fluorophore. |

| Emission Maximum (λem) | ~810 nm | The peak wavelength of the emitted fluorescence. |

| Stokes Shift | ~30 nm | The difference between the excitation and emission maxima. |

| Molar Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at the excitation wavelength. |

| Quantum Yield | ~0.1 - 0.3 | The efficiency of converting absorbed light into emitted fluorescence. |

| Pearson's Colocalization Coefficient | >0.9 (with MitoTracker Green) | A measure of the spatial overlap between the probe and a known mitochondrial marker. A value >0.9 indicates excellent colocalization. |

| Mitochondrial/Cytoplasmic Ratio | >500:1 | The ratio of fluorescence intensity inside the mitochondria to that in the cytoplasm, indicating targeting efficiency. |

Table 2: Cytotoxicity and Photostability

| Parameter | Value | Description |

| IC50 (48 hours) | >50 µM | The concentration at which the probe induces 50% cell death after 48 hours. A higher value indicates lower cytotoxicity. |

| Photobleaching Half-life | >5 minutes | The time required for the fluorescence intensity to decrease by 50% under continuous illumination. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of mitochondria-targeting probes.

Protocol 1: Live-Cell Staining and Imaging of Mitochondria

Objective: To visualize mitochondria in living cells using a TPP-conjugated NIR probe.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides.

-

Complete cell culture medium.

-

TPP-conjugated NIR probe stock solution (e.g., 1 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

A confocal or fluorescence microscope equipped with appropriate NIR lasers and detectors.

Procedure:

-

Cell Preparation: Culture cells to a confluence of 60-70%.

-

Probe Preparation: Prepare a working solution of the NIR probe in pre-warmed (37°C) complete cell culture medium. The final concentration typically ranges from 50 to 200 nM.[8]

-

Staining: Remove the existing medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[8][9]

-

Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS to remove excess probe and reduce background fluorescence.[8]

-

Imaging: Add fresh pre-warmed medium to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe.

Protocol 2: Quantification of Mitochondrial Accumulation

Objective: To quantify the selective accumulation of the NIR probe in mitochondria using colocalization analysis.

Materials:

-

Cells stained with the TPP-conjugated NIR probe (from Protocol 1).

-

A known mitochondrial marker (e.g., MitoTracker Green FM).

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Procedure:

-

Co-staining: Incubate cells with both the TPP-conjugated NIR probe and a commercially available mitochondrial stain with a spectrally distinct emission (e.g., MitoTracker Green).

-

Image Acquisition: Acquire two-channel fluorescence images, one for the NIR probe and one for the mitochondrial marker.

-

Image Analysis:

-

Open the images in the analysis software.

-

Define a region of interest (ROI) containing several cells.

-

Use a colocalization analysis plugin to calculate the Pearson's Correlation Coefficient (PCC). A PCC value close to +1.0 indicates a strong positive correlation and thus successful mitochondrial targeting.

-

Mandatory Visualizations

Diagram 1: Mitochondrial Targeting Mechanism

Caption: TPP-conjugated NIR probes passively enter the cell and are driven into the mitochondrial matrix by the large negative membrane potential.

Diagram 2: Experimental Workflow for Mitochondrial Imaging

Caption: A typical workflow for staining live cells with a mitochondrial probe, followed by imaging and analysis.

Diagram 3: Signaling Pathway - Mitochondrial Membrane Potential in Apoptosis

References

- 1. Frontiers | Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes [frontiersin.org]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A near-infrared-emitting fluorescent probe for monitoring mitochondrial pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. MitoBrilliant™ Protocol [tocris.com]

- 9. emulatebio.com [emulatebio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on AM251 and its Role in Cancer Cell Biology

Introduction

AM251 is a well-characterized selective antagonist and inverse agonist of the cannabinoid receptor 1 (CB1).[1][2] While extensively studied for its role in the central nervous system, a growing body of research has illuminated its "off-target" anti-neoplastic properties across a range of cancer types, including melanoma, pancreatic, colon, and prostate cancers.[1][3] AM251 has been demonstrated to impede cancer cell proliferation, trigger cell cycle arrest, and induce programmed cell death (apoptosis).[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the anti-cancer effects of AM251.

Mechanism of Action

AM251 exerts its anti-cancer effects through multiple mechanisms, which can be broadly categorized into CB1 receptor-dependent and independent pathways. While its primary pharmacological action is the blockade of the CB1 receptor, many of its significant anti-tumor activities are observed in cancer cell lines with low to undetectable levels of CB1 expression, highlighting the importance of its off-target effects.[4]

1. Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary mechanism by which AM251 induces cell death is through the activation of the intrinsic mitochondrial apoptosis pathway.[1] This is characterized by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[1][5]

-

Downregulation of Anti-Apoptotic Proteins: Treatment with AM251 leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[5]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, AM251 increases the transcription of pro-apoptotic proteins like Bax.[5]

This altered ratio disrupts the integrity of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade, including the cleavage and activation of initiator caspase-8 and executioner caspase-3, which ultimately leads to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and apoptotic cell death.[1][6] In DU145 prostate cancer cells, AM251 has been shown to induce the cleavage of caspase-3, caspase-8, and PARP, confirming a caspase-dependent apoptotic mechanism.[6]

2. G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, AM251 can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[5] This effect has been observed in A375 human melanoma cells, preventing the cells from entering mitosis and thus inhibiting tumor growth.[5]

3. Non-CB1R-Mediated Upregulation of EGFR Signaling

In certain cancer cell lines, such as the pancreatic cancer cell line PANC-1 and the colon carcinoma cell line HCT116, which have very low CB1R expression, AM251 has been shown to induce the expression of the Epidermal Growth Factor Receptor (EGFR) and its ligands, like heparin-binding EGF-like growth factor (HB-EGF).[4] This effect is not mediated by CB1R but rather through a novel pathway involving the destabilization of the oestrogen-related receptor α (ERRα) protein.[4] AM251 promotes the proteolytic degradation of ERRα, which in turn leads to the upregulation of EGFR and its ligands.[4] This enhanced EGFR expression can lead to an increased cellular response to EGF, including effects on cell invasion and proliferation.[4]

4. Modulation of Other Signaling Pathways

AM251 has been implicated in the modulation of other signaling pathways as well. In human pancreatic cancer cells, it has been shown to alter the transcription of genes within the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[7] In A375 melanoma cells, AM251 was found to induce a 40% increase in basal cAMP levels.[5] In some contexts, such as in PC3 prostate cancer cells, AM251 may induce autophagy, as evidenced by increased levels of LC3B-II.[6]

Signaling Pathways and Experimental Workflows

Diagram 1: AM251-Induced Intrinsic Apoptosis Pathway

Caption: AM251 induces apoptosis by altering the Bcl-2 protein balance.

Diagram 2: Non-CB1R-Mediated EGFR Upregulation by AM251

Caption: AM251 upregulates EGFR expression by destabilizing ERRα protein.

Diagram 3: General Experimental Workflow for Assessing AM251 Efficacy

Caption: Workflow for evaluating the anti-cancer effects of AM251 in vitro.

Quantitative Data Summary

| Cell Line | Cancer Type | Parameter Measured | Treatment | Result | Reference |

| A375 | Human Melanoma | Cytotoxicity | AM251 | Potency comparable to cisplatin | [5] |

| A375 | Human Melanoma | Basal cAMP levels | AM251 (approx. IC50) | ~40% increase | [5] |

| PANC-1 | Pancreatic Adenocarcinoma | HB-EGF mRNA levels | AM251 (5 µM, 24h) | 7.7 ± 1.0-fold increase | [4] |

| HCT116 | Colorectal Carcinoma | HB-EGF mRNA levels | AM251 (5 µM, 24h) | 8.6 ± 1.2-fold increase | [4] |

| PANC-1 | Pancreatic Adenocarcinoma | EGFR mRNA levels | AM251 (5 µM, 24h) | 6.7-fold increase | [4] |

| PANC-1 | Pancreatic Adenocarcinoma | HB-EGF mRNA levels | AM251 (5 µM, 24h) | 14.0-fold increase | [4] |

| PANC-1 | Pancreatic Adenocarcinoma | EGF-induced p-Akt levels | AM251 (24h) + EGF | 159.5 ± 15.4% of control | [4] |

| DU145 | Prostate Cancer | DNA Fragmentation | AM251 | 18-fold increase vs control | [6] |

| MDA-MB-231 CSCs | Breast Cancer Stem Cells | Cell Invasion | AM251 (40 nM) | >20% increase | [8] |

| K562 | Chronic Myelogenous Leukemia | Cell Invasion | AM251 | Significant increase | [9] |

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of AM251 on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 cells/well) into 96-well plates and incubate for 24 hours to allow for attachment.[8]

-

Treatment: Treat cells with a range of concentrations of AM251 and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance spectrophotometrically at 570 nm.[8] The results can be used to calculate the IC50 value of AM251.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following AM251 treatment.[10]

-

Cell Preparation: Culture and treat cells with AM251 as desired. Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[10]

-

Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle after AM251 treatment.[12][13]

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment. Wash with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[13]

-

Staining: Wash the fixed cells with PBS. Resuspend the pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[13]

-

Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[13]

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]

AM251 is a multifaceted compound with significant potential in oncology research. Its ability to induce apoptosis and cell cycle arrest through both CB1 receptor-dependent and independent mechanisms makes it a valuable tool for studying cancer cell biology. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers investigating the therapeutic applications of AM251 and similar molecules in cancer treatment. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its potential in combination therapies.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AM251 induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-invasion Effects of Cannabinoids Agonist and Antagonist on Human Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cannabinoids Agonist and Antagonist in Invasion Potential of K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

Foundational Research on IR-251 as a NIR Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning near-infrared (NIR) probes, with a specific focus on a representative heptamethine cyanine dye, herein referred to as IR-251. Due to the lack of publicly available data for a probe explicitly named "this compound," this document leverages the extensive research on structurally similar and well-characterized heptamethine cyanine dyes, such as IR-780 iodide, to provide a comprehensive resource. This guide covers the core principles of synthesis, photophysical properties, and experimental applications relevant to the use of such probes in research and drug development.

Core Concepts of Heptamethine Cyanine Dyes as NIR Probes

Heptamethine cyanine dyes are a class of organic molecules characterized by two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. This extended conjugated system is responsible for their strong absorption and fluorescence in the near-infrared (NIR) region (typically 700-900 nm). This spectral window is highly advantageous for biological imaging due to reduced light scattering by tissues, minimal autofluorescence from endogenous molecules, and deeper tissue penetration compared to visible light. These properties make heptamethine cyanine dyes like the archetypal this compound excellent candidates for in vivo imaging applications.[1][2]

The general structure of these dyes allows for versatile chemical modifications at various positions, enabling the fine-tuning of their photophysical properties and the introduction of functional groups for targeting specific biological molecules or cellular compartments.[3][4]

Synthesis of a Representative Heptamethine Cyanine Dye

The synthesis of heptamethine cyanine dyes typically involves the condensation of two equivalents of a heterocyclic quaternary salt with a bridging reagent that provides the central part of the polymethine chain. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye

This protocol describes a general procedure for the synthesis of a symmetrical heptamethine cyanine dye, which serves as a model for the synthesis of this compound.

Materials:

-

Substituted 2,3,3-trimethyl-3H-indole

-

Alkyl halide (e.g., iodomethane, propyl iodide)

-

Glutaconaldehyde dianil hydrochloride or similar pentamethine chain precursor

-

Anhydrous solvent (e.g., pyridine, ethanol, or a mixture)

-

Acetic anhydride

Procedure:

-

Quaternization of the Heterocycle:

-

Dissolve the substituted 2,3,3-trimethyl-3H-indole in a minimal amount of a suitable solvent.

-

Add a slight excess of the alkyl halide.

-

Heat the mixture under reflux for several hours until the quaternary salt precipitates.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) and dry it under a vacuum.

-

-

Condensation Reaction:

-

Suspend two equivalents of the resulting quaternary salt and one equivalent of the pentamethine chain precursor in an anhydrous solvent like pyridine or a mixture of ethanol and acetic anhydride.

-

Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress can be monitored by the appearance of a deep green or blue color.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude dye will often precipitate from the solution. If not, the product can be precipitated by the addition of a non-polar solvent.

-

Collect the solid by filtration, wash it with a non-polar solvent, and dry it.

-

-

Purification:

-

The crude dye can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/diethyl ether) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

Characterization: The final product should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

UV-Vis-NIR Spectroscopy: To determine the absorption maximum.

-

Fluorimetry: To determine the emission maximum and quantum yield.

Photophysical Properties

The utility of a NIR probe is defined by its photophysical properties. The following table summarizes typical data for a representative heptamethine cyanine dye, which can be considered analogous to this compound.

| Property | Typical Value | Solvent/Conditions |

| Molar Mass | ~667 g/mol | - |

| Appearance | Dark green or blue powder | Solid state |

| Solubility | Soluble in methanol, DMSO, DMF | - |

| Absorption Maximum (λmax) | 780 - 800 nm | Methanol |

| Molar Extinction Coefficient (ε) | > 200,000 M-1cm-1 | Methanol |

| Emission Maximum (λem) | 800 - 830 nm | Methanol |

| Stokes Shift | 20 - 30 nm | - |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 | Methanol |

Note: These values are representative and can vary depending on the specific chemical structure and the solvent used.[5][6][7]

Experimental Applications and Protocols

Heptamethine cyanine dyes are widely used for in vitro and in vivo fluorescence imaging. Their ability to preferentially accumulate in tumor cells has made them valuable tools in cancer research.[2]

In Vitro Cellular Imaging

Experimental Protocol: Staining of Live Cells

Materials:

-

Heptamethine cyanine dye stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Cultured cells on a suitable imaging dish or slide

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide and culture them until they reach the desired confluency.

-

-

Staining:

-

Prepare a working solution of the NIR dye by diluting the stock solution in a cell culture medium to a final concentration of 1-10 µM.

-

Remove the old medium from the cells and wash them once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove the unbound dye.

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with a NIR laser line for excitation (e.g., 785 nm) and a suitable emission filter (e.g., 800-850 nm long-pass).

-

In Vivo Tumor Imaging

Experimental Protocol: Imaging of Tumor Xenografts in Mice

Materials:

-

Heptamethine cyanine dye solution (e.g., 1 mg/mL in a mixture of DMSO and PBS, or formulated with a solubilizing agent like Cremophor EL)

-

Tumor-bearing mice (e.g., subcutaneous xenografts)

-

In vivo imaging system (IVIS) or similar small animal imaging system with NIR capabilities

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

-

Probe Administration:

-

Inject the NIR dye solution intravenously (e.g., via the tail vein) at a typical dose of 0.1-1.0 mg/kg body weight.

-

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Use an appropriate excitation filter (e.g., 745-780 nm) and emission filter (e.g., >800 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor region and in other organs to determine the tumor-to-background ratio.

-

Signaling Pathways and Logical Relationships

The preferential accumulation of certain heptamethine cyanine dyes in tumor cells is an active area of research. While the exact mechanisms are not fully elucidated for all dyes, several pathways have been implicated.

Diagram of a Proposed Cellular Uptake and Retention Mechanism:

Caption: Proposed mechanism for cellular uptake and retention of heptamethine cyanine probes.

This diagram illustrates a hypothesis where the NIR probe is actively transported into the cell via transporters like OATPs, which are often overexpressed in cancer cells.[2] Once inside, the probe can accumulate in organelles such as mitochondria and lysosomes, leading to enhanced retention and a strong fluorescence signal in tumor tissue compared to normal tissue.

Experimental Workflow for In Vivo Imaging:

Caption: A typical experimental workflow for in vivo NIR fluorescence imaging.

This workflow outlines the key steps in an in vivo imaging experiment, from the preparation of the animal model to the final analysis of probe accumulation in the tumor.

Conclusion

While the specific NIR probe "this compound" is not prominently documented in publicly accessible scientific literature, its designation strongly suggests it belongs to the well-established class of heptamethine cyanine dyes. By understanding the fundamental principles of the synthesis, photophysical properties, and biological applications of representative members of this class, researchers and drug development professionals can effectively utilize such probes for high-sensitivity, high-resolution in vitro and in vivo NIR fluorescence imaging. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for the successful implementation of these powerful imaging tools in biomedical research.

References

- 1. Heptamethine dyes - Wikipedia [en.wikipedia.org]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

In-depth Technical Guide on OATP-Mediated Uptake: The Case of "IR-251"

A comprehensive search of scientific literature and public databases for information on the compound "IR-251" and its potential interaction with Organic Anion Transporting Polypeptides (OATPs) has yielded no specific results. This suggests that "this compound" may be an internal development code for a compound not yet disclosed in public research, a misnomer, or a compound that has not been studied for its interaction with OATP transporters.

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters crucial for the disposition of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs.[1] These transporters are primarily expressed in the liver, intestine, kidney, and the blood-brain barrier, where they mediate the cellular influx of their substrates.[2] Given their significant role in drug absorption and clearance, understanding the interaction of new chemical entities with OATPs is a critical aspect of modern drug development.[3][4]

Due to the absence of specific data for "this compound," this guide will, as an alternative, provide a detailed framework and representative data for a well-characterized OATP substrate. This will serve as an illustrative example of the kind of in-depth technical guide that could be produced for a compound where such data is available. For this purpose, we will use a hypothetical OATP substrate to demonstrate the expected data presentation, experimental protocols, and visualizations.

Quantitative Data on OATP Substrate Uptake

To assess the interaction of a compound with OATP transporters, a series of in vitro experiments are typically conducted. The data from these experiments are crucial for understanding the kinetics and specificity of the transport. The following tables present hypothetical data for a model OATP substrate.

Table 1: Kinetic Parameters of a Hypothetical OATP Substrate in OATP-Expressing Cell Lines

| Transporter | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Uptake Clearance (µL/min/mg protein) |

| OATP1B1 | HEK293 | 5.2 ± 0.8 | 1250 ± 150 | 240 |

| OATP1B3 | CHO | 8.9 ± 1.2 | 980 ± 110 | 110 |

| OATP2B1 | MDCKII | 15.4 ± 2.1 | 750 ± 90 | 49 |

Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport velocity. Vmax (maximum transport velocity) indicates the maximum rate of transport. Uptake clearance is calculated as Vmax/Km.

Table 2: Inhibition of OATP-Mediated Uptake of a Probe Substrate by the Hypothetical Compound

| Transporter | Probe Substrate | Inhibitor (Hypothetical Compound) IC50 (µM) |

| OATP1B1 | [³H]-Estradiol-17β-glucuronide | 2.5 ± 0.4 |

| OATP1B3 | [³H]-Cholecystokinin-8 | 4.1 ± 0.6 |

IC50 is the half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the probe substrate's transport.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key experiments in the study of OATP-mediated transport.

2.1. In Vitro Uptake Assay in Transfected Cell Lines

This protocol describes the measurement of the uptake of a test compound into cells overexpressing a specific OATP transporter.

-

Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing human OATP1B1, OATP1B3, or OATP2B1, alongside mock-transfected control cells, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[5] Cells are seeded onto poly-D-lysine-coated 24-well plates and grown to confluence.

-

Uptake Experiment:

-

The cell monolayers are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

The uptake is initiated by adding HBSS containing the radiolabeled or fluorescently tagged test compound at various concentrations.

-

Incubation is carried out at 37°C for a specified time (e.g., 2 minutes) to ensure measurement of the initial uptake rate.

-

The uptake is terminated by aspirating the substrate solution and rapidly washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Cells are lysed with a suitable buffer (e.g., 0.1 M NaOH).

-

The amount of compound taken up by the cells is determined by liquid scintillation counting (for radiolabeled compounds) or fluorescence measurement.

-

The protein concentration in each well is determined using a standard method (e.g., BCA protein assay) to normalize the uptake data.

-

-

Data Analysis: The OATP-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in the OATP-expressing cells. Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.

2.2. Inhibition Assay

This protocol is used to determine if a test compound can inhibit the transport of a known OATP probe substrate.

-

Cell Culture and Preparation: OATP-expressing and mock-transfected cells are cultured and prepared as described in the uptake assay protocol.

-

Inhibition Experiment:

-

Cells are pre-incubated for 10 minutes at 37°C with HBSS containing various concentrations of the test compound (inhibitor).

-

The uptake is initiated by adding the probe substrate (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1) at a concentration close to its Km value, along with the inhibitor.

-

The incubation, termination, and quantification steps are the same as in the uptake assay.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is determined by fitting the concentration-inhibition data to a sigmoidal dose-response curve.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Caption: A simplified signaling pathway of OATP-mediated substrate uptake.

Caption: A typical experimental workflow for an in vitro OATP uptake assay.

References

- 1. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. List of chemical elements - Wikipedia [en.wikipedia.org]

- 3. Ingersoll Rand Air Tools 3/4" Drive Heavy Duty Impact Wrench IR Model 251 for sale online | eBay [ebay.com]

- 4. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ingersoll-Rand IR251 – PTR [powertoolrepair.com]

The Indirect Influence of IR-251 (AM251) on the PPARγ Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is a master regulator of adipogenesis, and also plays a crucial role in glucose homeostasis, lipid metabolism, and inflammation. The discovery of PPARγ as the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs has solidified its importance in metabolic diseases. PPARγ exists in two isoforms, PPARγ1 and PPARγ2, which are generated by alternative promoter usage and splicing. Upon activation by ligands, such as fatty acids or synthetic agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This technical guide explores the effects of the compound AM251, a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1R), on the PPARγ signaling pathway. It is important to note that the initial query for "IR-251" did not yield specific results, and based on the available scientific literature, it is presumed that the intended compound of interest is AM251. The primary mechanism of action of AM251 is not direct modulation of PPARγ; instead, its effects on this pathway are understood to be indirect, occurring through the intricate crosstalk between the endocannabinoid system (ECS) and PPARγ signaling.

The Crosstalk Between the Endocannabinoid System and PPARγ Signaling

The endocannabinoid system, comprising cannabinoid receptors (CB1R and CB2R), their endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol), and the enzymes for their synthesis and degradation, is a key regulator of energy homeostasis. Overactivity of the ECS has been linked to obesity and metabolic syndrome.

Emerging evidence points to a significant interplay between the ECS and the PPARγ signaling pathway. Several endocannabinoids and their metabolites can directly bind to and activate PPARs. This overlap in signaling molecules and physiological functions suggests that modulation of the ECS can have downstream consequences on PPARγ activity. AM251, by blocking the CB1R, can therefore indirectly influence the PPARγ signaling cascade. For instance, studies have shown that the effects of certain synthetic cannabinoids on the transcriptional activity of PPARγ can be partially inhibited by AM251, indicating a CB1R-mediated influence on PPARγ signaling.[1] Furthermore, in conditions of high glucose that can suppress PPARγ2 signaling, the CB1R inverse agonist AM251 has been shown to restore this signaling.

Quantitative Data on the Effects of AM251

Direct quantitative data from in vitro assays measuring the specific effect of AM251 on PPARγ transcriptional activity (e.g., EC50 or IC50 values from reporter assays) is limited in the current scientific literature. The available data primarily focuses on the in vivo systemic effects of AM251 on metabolic parameters, which are influenced by the PPARγ pathway.

| Parameter | Animal Model | Treatment | Effect | Reference |

| Fat Pad Weight (Epididymal, Perirenal, Brown) | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | Decreased | [2][3][4] |

| Plasma Leptin | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | Decreased | [2][3][4] |

| Plasma Glucagon | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | Decreased | [2][3][4] |

| Plasma Ghrelin | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | Decreased | [2][3][4] |

| Plasma GLP-1 | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | Decreased | [2][3][4] |

| Plasma Adiponectin | Diet-Induced Obese Rats | 3 mg/kg AM251 daily for 6 weeks | No significant change | [2][3][4] |

| Plasma Glucose | Obese Zucker Rats | 3 mg/kg AM251 daily for 3 weeks | Decreased | |

| Plasma LDL Cholesterol | Obese Zucker Rats | 3 mg/kg AM251 daily for 3 weeks | Decreased | |

| Plasma HDL Cholesterol | Obese Zucker Rats | 3 mg/kg AM251 daily for 3 weeks | Increased | |

| GLUT4 Protein Content | 3T3-L1 Adipocytes | AM251 (4 and 24-hour incubation) | Increased | [5] |

| GLUT4 mRNA Expression | 3T3-L1 Adipocytes | AM251 (2-hour incubation) | Increased | [5] |

Experimental Protocols

Adipogenesis Assay

This assay is fundamental for assessing the pro- or anti-adipogenic effects of compounds, which is a key function of the PPARγ pathway.

Objective: To determine the effect of AM251 on the differentiation of preadipocytes into mature adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Methodology:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum. This is considered Day 0.

-

Test Compound Treatment: In parallel, treat cells with the differentiation cocktail in the presence of various concentrations of AM251 or vehicle control.

-

Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the maintenance medium every 2-3 days.

-

Staining for Lipid Accumulation: After 8-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Oil Red O Staining: Wash the fixed cells with water and stain with Oil Red O solution for 10-15 minutes to visualize the intracellular lipid droplets.

-

Quantification: Wash the stained cells with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain can be eluted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically.

PPARγ Reporter Gene Assay

This assay directly measures the transcriptional activity of PPARγ in response to a test compound.

Objective: To determine if AM251 modulates the transcriptional activity of PPARγ.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing a PPRE driving the expression of a reporter gene, such as luciferase.

-

-

Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence and absence of various concentrations of AM251. A vehicle control group should also be included.

-

Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The effect of AM251 on PPARγ transcriptional activity can then be determined by comparing the luciferase activity in the treated groups to the control groups.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique can be used to investigate potential physical interactions between components of the CB1R and PPARγ signaling pathways.

Objective: To determine if a protein in the CB1R signaling cascade physically interacts with PPARγ or its co-activators.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., a protein downstream of CB1R activation). The antibody-protein complexes are then captured on protein A/G-conjugated beads.

-

Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the "bait" protein and any interacting "prey" proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the "prey" protein (e.g., PPARγ or a known co-activator) to detect the interaction.

Visualizations

Caption: The canonical PPARγ signaling pathway.

References

Preclinical Profile of HMPL-A251 (IR-251): A Novel HER2-Targeted Antibody-Therapy Conjugate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for HMPL-A251, a first-in-class HER2-targeted Antibody-Targeted Therapy Conjugate (ATTC). Based on available public information, it is presumed that "IR-251" refers to HMPL-A251, an investigational agent developed by HUTCHMED. This document synthesizes preliminary findings from in vitro and in vivo tumor models, details its mechanism of action, and outlines the experimental protocols employed in its evaluation.

Core Concept and Mechanism of Action

HMPL-A251 represents a novel approach in the field of antibody-drug conjugates by utilizing a highly selective and potent PI3K/PIKK inhibitor as its payload, rather than a traditional cytotoxic agent.[1][2] This design aims to leverage the synergistic effect of targeting the human epidermal growth factor receptor 2 (HER2) and simultaneously inhibiting the PI3K/AKT/mTOR (PAM) signaling pathway, a key cascade frequently altered in cancer and implicated in resistance to HER2-targeted therapies.[1][3]

The molecule consists of three main components:

-

Antibody: A humanized anti-HER2 IgG1 monoclonal antibody (HMA000352) that selectively binds to HER2-expressing tumor cells.[4]

-

Payload: A highly potent and selective PI3K/PIKK inhibitor (HM-5041609) designed to induce tumor cell apoptosis and DNA damage.[4][5]

-

Linker: A cleavable, hydrophilic linker that connects the antibody to the payload, designed to be stable in plasma and release the payload within the target cancer cells.[2][4]

The proposed mechanism of action follows a targeted delivery process. Upon intravenous administration, the anti-HER2 antibody component of HMPL-A251 binds to HER2 receptors on the surface of tumor cells.[1] This binding triggers rapid internalization of the conjugate into the cell, followed by trafficking to the lysosome.[1][6] Within the lysosome, the cleavable linker is processed, releasing the active PI3K/PIKK inhibitor payload into the cytoplasm.[1][4] The released payload then inhibits the PAM and PIKK (ATM/ATR/DNA-PK) signaling pathways, leading to the induction of tumor cell apoptosis.[4][5]

Preclinical Data Summary

Preclinical data for HMPL-A251 were presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2025.[2][7] The findings highlight its activity in a broad range of tumor models.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the preclinical evaluation of HMPL-A251 and its payload.

Table 1: In Vitro Activity of HMPL-A251 and its PI3K/PIKK Inhibitor Payload

| Parameter | Finding | Cell Lines / Conditions | Source |

| Payload Potency (IC₅₀) | 1 - 10 nM | Class I PI3K and PIKK family kinases | [4] |

| Payload Broad Activity (Median IC₅₀) | < 1 nM | Panel of 130 human tumor cell lines | [4][6] |

| Payload Selectivity | Excellent selectivity | Profiled against 418 kinases | [4] |

| HMPL-A251 Activity | Potent inhibition of cell growth | HER2-positive tumor cells (independent of PAM pathway status) | [7][8] |

| HMPL-A251 Activity | Moderately reduced activity | HER2-low, PAM-altered cell lines | [6][7] |

| Bystander Effect | Strong bystander killing observed | Co-culture of HER2-positive and HER2-null cells | [6][7] |

Table 2: In Vivo Efficacy and Pharmacokinetic Data for HMPL-A251

| Parameter | Finding | Tumor Models / Conditions | Source |

| Single-Dose Efficacy | Induced tumor regression | Multiple HER2-positive and HER2-low xenograft models | [4][6] |

| Effective Dose | ≥ 3 mg/kg (intravenous) | Mouse xenograft models | [4][6] |

| Comparative Efficacy | Superior or comparable to T-DXd | In most tested xenograft models at equivalent doses | [4][6] |

| Free Payload Exposure (Plasma) | Mass ratio < 1:500,000 (Payload vs. HMPL-A251) | In vivo pharmacokinetic studies | [1][7] |

| Tolerability | Superior to naked antibody + payload combination | In vivo studies | [7][8] |

Key Experimental Protocols

While specific, detailed protocols for HMPL-A251 studies are proprietary, this section outlines standard methodologies for the key experiments conducted.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the payload and HMPL-A251 against a panel of cancer cell lines with varying HER2 expression and PAM pathway status.

-

Methodology:

-

Cell Plating: Cancer cell lines are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound (PI3K/PIKK payload or HMPL-A251).

-

Incubation: Plates are incubated for a period of 72 to 120 hours to allow for the compound to exert its effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantifies metabolically active cells.[9]

-

Data Analysis: The results are normalized to untreated control cells, and dose-response curves are generated to calculate IC₅₀ values using non-linear regression.

-

Bystander Effect Co-Culture Assay

-

Objective: To assess the ability of the payload, when released from HER2-positive cells, to kill neighboring HER2-negative cells.

-

Methodology:

-

Cell Labeling: The HER2-negative (bystander) cell line is labeled with a fluorescent marker (e.g., GFP) to distinguish it from the HER2-positive (target) cell line.

-

Co-Culture Seeding: HER2-positive and fluorescently labeled HER2-negative cells are seeded together in the same wells, often at varying ratios.[10][11]

-

ADC Treatment: The co-culture is treated with HMPL-A251 at a concentration known to be cytotoxic to HER2-positive cells but minimally active against HER2-negative cells in monoculture.[11]

-

Monitoring: The viability of the HER2-negative population is monitored over time using methods like flow cytometry or high-content imaging to specifically quantify the fluorescent cells.[10]

-

Analysis: A reduction in the number of viable HER2-negative cells in the presence of HER2-positive cells and HMPL-A251, compared to controls, indicates a bystander effect.

-

In Vivo Xenograft Tumor Model Study

-

Objective: To evaluate the anti-tumor efficacy and tolerability of HMPL-A251 in an in vivo setting.

-

Methodology:

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., HER2-positive BT-474 or NCI-N87; HER2-low MCF-7) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, HMPL-A251 at various doses, comparator agents like T-DXd). The drug is administered, typically via a single intravenous injection.[4]

-

Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint Analysis: The study may conclude when tumors in the control group reach a maximum size, or after a set period. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival analysis.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of HMPL-A251

Caption: Mechanism of Action for HMPL-A251.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for an Antibody-Targeted Therapy Conjugate.

References

- 1. HUTCHMED Unveils First-in-Class HMPL-A251 Antibody-Targeted Therapy Conjugate with Superior Efficacy Against HER2-Positive Cancers [trial.medpath.com]

- 2. HUTCHMED - HUTCHMED Highlights HMPL-A251 Data Presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [hutch-med.com]

- 3. HMPL-A251 combines HER2 targeting with precision payload | BioWorld [bioworld.com]

- 4. HUTCHMED Introduces ATTC Platform, HMPL-A251 Trials in 2025 | HCM Stock News [stocktitan.net]

- 5. Abstract A118: Discovery of HMPL-A251, a first-in-class HER2-directed antibody-targeted therapy conjugate (ATTC) with a novel PI3K/PIKK inhibitor payload | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. HUTCHMED Announces HMPL-A251 Preclinical Data in HER2 ATTC | HCM Stock News [stocktitan.net]

- 7. hutch-med.com [hutch-med.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

basic characteristics of IR-251 as a theranostic agent

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information on a theranostic agent designated as "IR-251." The following technical guide is a representative overview based on the well-documented characteristics of similar near-infrared (NIR) cyanine dye-based theranostic agents, such as IR-813, which are used for photothermal therapy and bioimaging. This document serves as a template to illustrate the core characteristics, experimental methodologies, and signaling pathways relevant to such an agent.

Core Characteristics of NIR Theranostic Agents

Near-infrared (NIR) theranostic agents are a class of molecules that absorb and emit light in the NIR spectrum (700-1700 nm). This property allows for deep tissue penetration, making them ideal for both imaging (diagnostics) and therapy. When excited by an external light source, these agents can convert light energy into heat, a process known as photothermal therapy (PTT), which can induce localized tumor cell death.[1][2] Concurrently, their fluorescence capabilities enable real-time imaging of their biodistribution and accumulation in target tissues.

Physicochemical Properties

The efficacy and safety of a theranostic agent are largely dictated by its physicochemical properties. For a hypothetical this compound, these would be crucial parameters to characterize.

| Property | Typical Value | Significance |

| Molecular Weight | 800 - 1200 g/mol | Influences pharmacokinetics and clearance. |

| Absorption Peak (λmax) | 780 - 820 nm | Determines the optimal laser wavelength for PTT. |

| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ | High values indicate efficient light absorption. |

| Fluorescence Emission Peak | 800 - 850 nm | Enables NIR imaging for tracking. |

| Photothermal Conversion Efficiency (PCE) | 30% - 50% | A high PCE is critical for effective tumor ablation. |

| Solubility | Soluble in organic solvents, limited in water | Often requires formulation with nanoparticles for in vivo use. |

| Photostability | Moderate to High | Resistance to photobleaching ensures sustained therapeutic and imaging effects. |

Formulation for In Vivo Application

Due to their hydrophobic nature, NIR dyes like a hypothetical this compound are often encapsulated in nanocarriers to improve their solubility, stability, and tumor-targeting capabilities.

| Formulation Parameter | Typical Value | Significance |

| Nanoparticle Type | Liposomes, Polymeric Micelles, Silica Nanoparticles | Biocompatible delivery systems. |

| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm | Optimal for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. |

| Zeta Potential | -10 to -25 mV | A slightly negative charge prevents aggregation and reduces non-specific uptake. |

| Drug Loading Efficiency | > 80% | Maximizes the therapeutic payload. |

Mechanism of Action: Photothermal Therapy and Immunogenic Cell Death

The primary therapeutic mechanism of agents like this compound is photothermal therapy. Upon irradiation with a NIR laser, the agent rapidly heats up, leading to hyperthermia in the surrounding tissue. This localized temperature increase (typically to 42-50°C) induces apoptosis and necrosis in cancer cells.[1]

Beyond direct cell killing, PTT can also trigger a robust anti-tumor immune response through a process called immunogenic cell death (ICD).

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of a theranostic agent.

Synthesis of a Hypothetical this compound

The synthesis of cyanine dyes typically involves the condensation of heterocyclic precursors.

Protocol:

-

Reaction Setup: Dissolve equimolar amounts of heterocyclic precursors (e.g., indolenine derivatives) and a condensing agent in a suitable solvent like ethanol or DMF.

-

Condensation: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, the crude product often precipitates and can be collected by filtration.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure dye.

-

Characterization: Confirm the structure using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.

In Vitro Photothermal Performance

This experiment quantifies the heat-generating capability of the agent.

Protocol:

-

Sample Preparation: Prepare solutions of this compound at various concentrations in PBS.

-

Irradiation: Place the solutions in a quartz cuvette and irradiate with an 808 nm laser at a power density of 1 W/cm².

-

Temperature Measurement: Record the temperature of the solution every 30 seconds for 10 minutes using a digital thermometer.

-

Data Analysis: Plot temperature change (ΔT) versus time to evaluate the photothermal effect. The photothermal conversion efficiency can be calculated from the heating and cooling curves.

In Vivo Efficacy in a Murine Tumor Model

This protocol assesses the therapeutic effect in a living organism.

Protocol:

-

Tumor Model: Subcutaneously inject cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice.

-

Treatment: When tumors reach a volume of ~100 mm³, intravenously inject the this compound formulation.

-

Irradiation: After 24 hours (to allow for tumor accumulation), irradiate the tumor area with an 808 nm laser.

-

Monitoring: Measure tumor volumes and body weight every other day. Monitor survival over a period of 30-60 days.

-

Histology: At the end of the study, excise tumors and major organs for histological analysis (H&E staining) to assess therapeutic efficacy and potential toxicity.

Pharmacokinetics and Biodistribution

Understanding how a theranostic agent behaves in the body is crucial for its clinical translation.

| Pharmacokinetic Parameter | Typical Value (for nano-formulation) | Description |

| Blood Half-life (t½) | 6 - 12 hours | A longer half-life allows for greater tumor accumulation. |

| Peak Tumor Accumulation | 12 - 24 hours post-injection | The optimal time window for laser irradiation. |

| Tumor Uptake (%ID/g) | 5 - 10 %ID/g | Percentage of injected dose per gram of tumor tissue. |

| Primary Clearance Route | Hepatic (liver) and Renal (kidney) | Excretion through bile and urine. |

This technical guide provides a foundational understanding of the key characteristics and evaluation methods for a NIR theranostic agent like the hypothetical this compound. The successful development of such an agent relies on a multidisciplinary approach, combining chemical synthesis, materials science, and comprehensive biological evaluation.

References

Methodological & Application

IR-251 Protocol for Live-Cell Imaging: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-251 is a near-infrared (NIR) fluorescent probe with a particular affinity for mitochondria, the powerhouses of the cell. Its application in live-cell imaging has garnered significant interest due to its potential to monitor mitochondrial activity and its role as a therapeutic agent in cancer research. This document provides a detailed application note and protocol for the use of this compound in live-cell imaging, with a focus on its mechanism of action involving the PPARγ/ROS/β-catenin signaling pathway. The use of NIR probes like this compound offers distinct advantages for live-cell imaging, including deeper tissue penetration and reduced phototoxicity compared to traditional fluorophores.

Principle of Action

This compound is a mitochondrion-targeting NIR fluorescent probe. It is understood to exert its effects by first localizing to the mitochondria. Following its accumulation in the mitochondria, this compound inhibits the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This inhibition leads to an overproduction of Reactive Oxygen Species (ROS), which in turn suppresses the β-catenin signaling pathway. The downstream effects of this pathway inhibition include the disruption of proteins related to the cell cycle and metastasis, ultimately leading to the inhibition of tumor proliferation and spread.[1]

Data Presentation

Quantitative data for the this compound probe is crucial for optimizing experimental conditions and ensuring reproducibility. The following tables summarize key parameters for the use of this compound in live-cell imaging.

| Parameter | Value | Notes |

| Excitation Wavelength (nm) | ~780 nm | Optimal excitation for NIR probes should be determined empirically for the specific imaging system. |

| Emission Wavelength (nm) | ~810 nm | Emission maxima can vary slightly depending on the cellular environment. |

| Recommended Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined by titration to achieve a high signal-to-noise ratio with minimal cytotoxicity. |

| Incubation Time | 15-60 min | Incubation time should be optimized to allow for sufficient mitochondrial accumulation without inducing cellular stress. |

| Photostability | High | NIR probes generally exhibit higher photostability compared to conventional dyes, allowing for longer-term imaging. Specific photobleaching rates should be quantified for the imaging conditions used. |

| Signal-to-Noise Ratio | >10 | A high signal-to-noise ratio is desirable for clear visualization of mitochondrial structures. This can be optimized by adjusting probe concentration, incubation time, and imaging parameters. |

| Cytotoxicity | Low at optimal concentrations | Cell viability should be assessed (e.g., using a live/dead assay) to determine the cytotoxic threshold of this compound for the specific cell line and experimental duration. |

Table 1: Key Performance Parameters of this compound for Live-Cell Imaging

| Cell Line | Optimal Concentration (µM) | Incubation Time (min) | Imaging Modality | Reference |

| Various Tumor Cell Lines | 5-10 | 30 | Confocal Microscopy | [1] |

Table 2: Exemplary Experimental Conditions for this compound in Tumor Cell Lines

Experimental Protocols

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex the solution until the probe is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Live-Cell Staining Protocol

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides).

-

On the day of imaging, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.

-

Add fresh, pre-warmed complete culture medium to the cells for imaging. It is recommended to use a phenol red-free medium to reduce background fluorescence.

Live-Cell Imaging

-

Place the imaging vessel on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2, and humidity).

-

Use a laser line appropriate for NIR excitation (e.g., 780 nm) and a corresponding emission filter (e.g., 810 nm long-pass).

-

Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images using a time-lapse series to observe dynamic mitochondrial processes. The acquisition frequency should be optimized based on the biological process being studied.

Cytotoxicity Assay (Optional but Recommended)

-

Plate cells in a 96-well plate at a suitable density.

-

The following day, treat the cells with a range of this compound concentrations for the desired experimental duration.

-

Include both a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining kit) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells at each concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its use in live-cell imaging.

Caption: Proposed signaling pathway of this compound in tumor cells.

Caption: General experimental workflow for live-cell imaging with this compound.

References

Application of Near-Infrared (NIR) Dyes in Flow Cytometry

A detailed guide for researchers, scientists, and drug development professionals on the utilization of near-infrared fluorescent dyes for robust cell analysis.

Note on "IR-251": Extensive searches for a specific flow cytometry dye named "this compound" did not yield any specific product or application data. It is possible that this is a proprietary, discontinued, or misspelled name. The following application notes and protocols are based on the general class of near-infrared (NIR) dyes, which are commonly used in flow cytometry and may be relevant to your interests.

Introduction to Near-Infrared Dyes in Flow Cytometry